Cas no 1805500-13-3 (6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid)

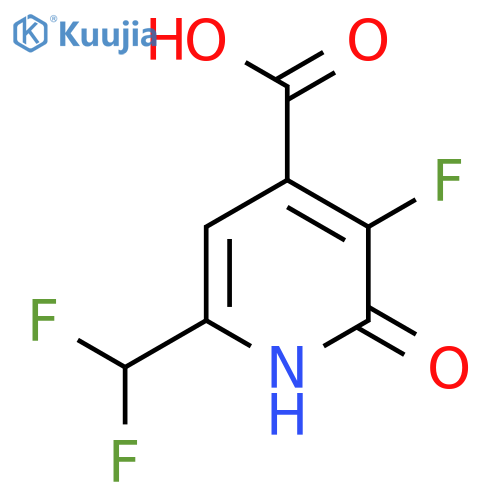

1805500-13-3 structure

商品名:6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid

CAS番号:1805500-13-3

MF:C7H4F3NO3

メガワット:207.106772422791

CID:4806449

6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid

-

- インチ: 1S/C7H4F3NO3/c8-4-2(7(13)14)1-3(5(9)10)11-6(4)12/h1,5H,(H,11,12)(H,13,14)

- InChIKey: JGPBBIUDMRAQND-UHFFFAOYSA-N

- ほほえんだ: FC1C(NC(C(F)F)=CC=1C(=O)O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 359

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 66.4

6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029037125-1g |

6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid |

1805500-13-3 | 95% | 1g |

$3,184.50 | 2022-04-01 | |

| Alichem | A029037125-250mg |

6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid |

1805500-13-3 | 95% | 250mg |

$980.00 | 2022-04-01 | |

| Alichem | A029037125-500mg |

6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid |

1805500-13-3 | 95% | 500mg |

$1,651.30 | 2022-04-01 |

6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

1805500-13-3 (6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid) 関連製品

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量